Isoleucyl-Prolin

Übersicht

Beschreibung

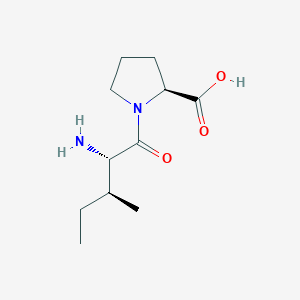

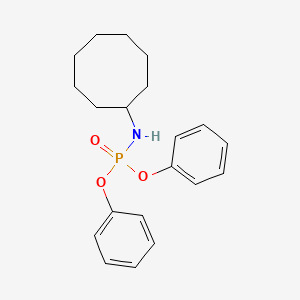

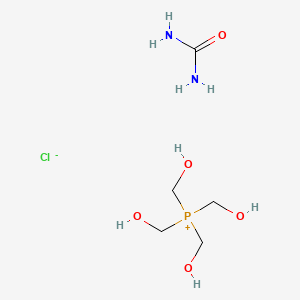

Isoleucyl-Proline is a dipeptide composed of the amino acids isoleucine and proline . It is an incomplete breakdown product of protein digestion or protein catabolism .

Synthesis Analysis

The synthesis of Isoleucyl-Proline involves the coupling of the tetrapeptide L-phenylalanyl-L-prolyl-L-phenylalanyl-L-proline methyl ester with the tripeptide Boc-L-leucyl-L-isoleucyl-L-proline, followed by cyclization of the linear heptapeptide fragment .Molecular Structure Analysis

The molecular formula of Isoleucyl-Proline is C11H20N2O3 . It has an average mass of 228.288 Da and a monoisotopic mass of 228.147400 Da .Chemical Reactions Analysis

Isoleucyl-Proline, as part of the group of essential amino acids known as branched-chain amino acids (BCAAs), initiates catabolism in muscle, yielding NADH and FADH2 which can be utilized for ATP generation . The catabolism of these amino acids uses the same enzymes in the first two steps .Physical and Chemical Properties Analysis

Isoleucyl-Proline has a molecular formula of C11H20N2O3, an average mass of 228.288 Da, and a monoisotopic mass of 228.147400 Da .Wissenschaftliche Forschungsanwendungen

Ich habe Recherchen durchgeführt, um Informationen über die wissenschaftlichen Forschungsanwendungen von „Isoleucyl-Prolin“ zu sammeln. Die verfügbaren Daten liefern jedoch nicht genügend spezifische Details, um sechs bis acht einzigartige Anwendungen umfassend abzudecken. Im Folgenden sind einige der Anwendungen und Bereiche aufgeführt, in denen this compound erwähnt wurde:

Gesundheitsansprüche und proprietäre Daten

This compound enthaltende Tripeptide wie IPP (Isoleucyl-Prolyl-Prolin) wurden aufgrund neu entwickelter wissenschaftlicher Erkenntnisse Gegenstand von Gesundheitsansprüchen .

Nachweis im menschlichen Blut

Studien haben gezeigt, dass kollagenhaltige Peptide aus der Nahrung, die möglicherweise this compound enthalten, nach der Einnahme im menschlichen Blut nachgewiesen werden können, was auf sein Potenzial für Ernährungs- und Stoffwechselstudien hindeutet .

Peptidsynthese

This compound kann bei der Peptidsynthese und als Werkzeug für SAR-Studien (Struktur-Aktivitäts-Beziehung) biologisch aktiver Peptide verwendet werden .

Selbstorganisationseigenschaften

Forschungen zu Dipeptiden wie Alanin-Isoleucin und Isoleucin-Isoleucin beleuchten die Selbstorganisationstendenz dieser Verbindungen, die Auswirkungen auf die Materialwissenschaften und die Biotechnik haben könnten .

Nierenprotektive Wirkungen

Dipeptide, die Prolin enthalten, möglicherweise auch this compound, wurden auf ihre schützenden Wirkungen gegen Nierenerkrankungen untersucht .

Wirkmechanismus

Target of Action

Isoleucyl-Proline is a dipeptide composed of isoleucine and proline . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects .

Mode of Action

It is known that some dipeptides can have physiological or cell-signaling effects . For example, the lactotripeptides isoleucine–proline–proline (IPP) and valine–proline–proline (VPP) have been shown to inhibit angiotensin-converting enzyme (ACE) .

Biochemical Pathways

Isoleucyl-Proline is involved in protein digestion or protein catabolism . It is a short-lived intermediate on its way to specific amino acid degradation pathways . The amino acid proline, which is part of Isoleucyl-Proline, has a unique biological role in stress adaptation . Proline metabolism can profoundly influence cell death and survival in microorganisms, plants, and animals .

Pharmacokinetics

It is known that it is an incomplete breakdown product of protein digestion or protein catabolism . This suggests that it may be absorbed and metabolized in the body as part of normal protein digestion and metabolism.

Result of Action

It is known that some dipeptides can have physiological or cell-signaling effects . For example, the lactotripeptides isoleucine–proline–proline (IPP) and valine–proline–proline (VPP) have been shown to decrease systolic blood pressure .

Biochemische Analyse

Biochemical Properties

Isoleucyl-Proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to inhibit angiotensin-converting enzyme (ACE), which plays a significant role in blood pressure regulation . This interaction with ACE is believed to be the source of the normotensive effects of Isoleucyl-Proline .

Cellular Effects

Isoleucyl-Proline has been shown to influence various types of cells and cellular processes. For instance, it has been found to induce nitric oxide (NO) production in cultured endothelial cells . This effect on NO production influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Isoleucyl-Proline at the molecular level involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. As mentioned earlier, Isoleucyl-Proline inhibits ACE, thereby exerting its effects on blood pressure regulation .

Temporal Effects in Laboratory Settings

The effects of Isoleucyl-Proline over time in laboratory settings have been observed in various studies. For instance, it has been found that the hydrolysate of milk casein containing both Valyl-Prolyl-Proline and Isoleucyl-Proline improved the vascular endothelial function of subjects with stage I hypertension .

Dosage Effects in Animal Models

The effects of Isoleucyl-Proline vary with different dosages in animal models. Both fermented milk and proteolytic hydrolysates of milk casein containing Isoleucyl-Proline have been shown to exert blood pressure-lowering effects in animals .

Metabolic Pathways

Isoleucyl-Proline is involved in specific amino acid degradation pathways following further proteolysis . It is a part of the metabolic pathways that lead to the breakdown of proteins into their constituent amino acids.

Subcellular Localization

Computer predictions suggest a mainly cytosolic localization of the biosynthetic enzymes

Eigenschaften

IUPAC Name |

(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-7(2)9(12)10(14)13-6-4-5-8(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIXOODYWPFNDT-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332168 | |

| Record name | Isoleucyl-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoleucylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37462-92-3 | |

| Record name | Isoleucyl-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoleucylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Isoleucyl-Proline in the context of elastin degradation?

A1: Isoleucyl-Proline is a dipeptide found within the structure of elastin, a protein responsible for elasticity in tissues like skin and lungs. Research has focused on understanding how Isoleucyl-Proline, as part of larger peptides, is affected by oxidative degradation processes involving Manganese(III). This is relevant because elastin breakdown is implicated in aging and diseases like emphysema. [, , , ]

Q2: How does the hydrophobicity of Isoleucyl-Proline relate to its oxidation by Manganese(III)?

A2: Studies have shown a correlation between the rate of oxidation of Isoleucyl-Proline-containing peptides by Manganese(III) and their hydrophobicity. Increased hydrophobicity, influenced by the presence of Isoleucine, leads to a faster reaction rate. This suggests that the microenvironment surrounding Isoleucyl-Proline within the peptide influences its susceptibility to oxidation. [, , , ]

Q3: What is the proposed mechanism of oxidation of Isoleucyl-Proline-containing peptides by Manganese(III)?

A3: Research suggests that the oxidation occurs via a mechanism where the Isoleucyl-Proline-containing peptide reacts directly with Manganese(III) in the rate-limiting step. This reaction is influenced by factors like the concentration of Manganese(III), the pH of the solution, and the presence of anions. [, , ]

Q4: Beyond elastin, are there other biological contexts where Isoleucyl-Proline is relevant?

A4: Yes, Isoleucyl-Proline has been identified as a potential biomarker for low bone mineral density (BMD). Studies have found an association between elevated levels of circulating Isoleucyl-Proline and a decreased likelihood of low BMD in the Chinese population. This suggests a potential role for Isoleucyl-Proline in bone health and osteoporosis research. []

Q5: Are there analytical techniques specific to studying Isoleucyl-Proline?

A5: While specific techniques for Isoleucyl-Proline aren't detailed in the provided research, its presence and quantification are likely determined using techniques like mass spectrometry, often coupled with liquid chromatography (LC-MS). These methods are commonly employed in metabolomics studies to identify and quantify small molecules like dipeptides in complex biological samples. [, ]

Q6: Has Isoleucyl-Proline been investigated in the context of enzyme inhibition?

A6: While not directly focused on Isoleucyl-Proline itself, research on the cathepsin B inhibitor CA-074 (N-(L-3-trans-propylcarbamoyloxirane-2-carbonyl)-isoleucyl-proline) offers insight. This inhibitor incorporates Isoleucyl-Proline in its structure, highlighting the dipeptide's potential role in influencing interactions with enzymes. Further research may explore Isoleucyl-Proline's potential as a building block for novel enzyme inhibitors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-](/img/structure/B1582068.png)

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(3S,4S,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1582069.png)